(2-Chloropyrimidin-4-yl)methanamine hydrochloride

Descripción general

Descripción

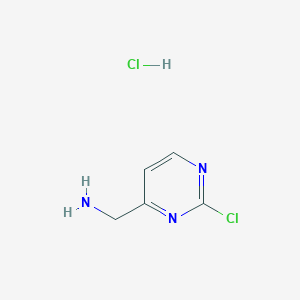

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2-chloropyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloropyrimidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(2-Chloropyrimidin-4-yl)methanamine hydrochloride has been identified as a potential therapeutic agent in various disease models. Its applications include:

- Cancer Treatment : The compound has shown promise as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer metastasis and extracellular matrix remodeling. By inhibiting LOXL2, it may reduce the invasive potential of cancer cells.

- Neurological Disorders : Initial studies suggest that this compound may act as an inhibitor of monoamine oxidase, which could modulate neurotransmitter levels, presenting potential applications in treating conditions like depression or anxiety.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme inhibition and ligand interactions. It serves as a building block for synthesizing more complex organic molecules, making it valuable in both academic research and industrial applications .

Agrochemical Production

In addition to its pharmaceutical applications, this compound is also being explored for use in agrochemicals, where its biological activity can contribute to pest control or crop protection strategies.

Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .

Fibrosis Models

Research focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .

Mecanismo De Acción

The mechanism of action of (2-Chloropyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can modulate various biological pathways, potentially leading to therapeutic effects in conditions like fibrosis and cancer.

Comparación Con Compuestos Similares

Similar Compounds

(2-Chloropyridin-4-yl)methanamine hydrochloride: A similar compound with a pyridine ring instead of a pyrimidine ring.

(2-Chloro-4-pyridyl)methanamine hydrochloride: Another related compound with slight structural differences.

Uniqueness

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is unique due to its specific interaction with LOXL2 and its potential applications in various fields. Its pyrimidine ring structure also provides distinct chemical properties compared to similar pyridine-based compounds, making it valuable for specific research and industrial applications.

Actividad Biológica

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN2·HCl, with a molecular weight of approximately 263.17 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and an amine group, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several key biological activities:

- Inhibition of Monoamine Oxidase : This compound has been noted for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO may lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting applications in treating neurological disorders.

- Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : There is emerging evidence that this compound may inhibit mutant isocitrate dehydrogenase (mt-IDH), which is implicated in various cancers. This inhibition could be beneficial in treating conditions such as acute myeloid leukemia and glioblastoma .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| MAO Inhibition | Increases neurotransmitter levels | |

| Anti-inflammatory | COX-1/COX-2 inhibition | |

| Anticancer | Inhibition of mt-IDH |

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in cancer cell lines such as HepG2 and MDA-MB-231. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent for cancer treatment. The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics, indicating robust activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in substitution patterns on the pyrimidine ring can lead to differences in potency against biological targets. For instance, compounds with electron-donating groups have shown enhanced anti-inflammatory activity compared to their counterparts .

Propiedades

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADFHUSNTYTRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.